molecular formula C7H8N2O2 B1463744 2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one CAS No. 1225137-72-3

2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one

Cat. No. B1463744
CAS RN: 1225137-72-3
M. Wt: 152.15 g/mol
InChI Key: ATTJYXFFDLHQQO-UHFFFAOYSA-N
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Description

“2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one” is a chemical compound . It has been mentioned in the context of synthesis and antimicrobial activity of some new thiadiazoles, thioamides, 5-arylazothiazoles, and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines .


Synthesis Analysis

The synthesis of related compounds has been reported in several studies. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Chemical Reactions Analysis

In a study, a new and effective method was developed for obtaining diamino derivatives of pyrano[3,4-c]pyridines and 5,6,7,8-tetrahydro-isoquinolines from 3-cyanopyridin-2(1H)-ones by Smiles rearrangement of the respective oxyacetamides .

Scientific Research Applications

Anticancer Applications

A study led by T. Al‐Tel explored the design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. These compounds were synthesized through a five-step reaction sequence, with Achmatowicz oxidative cyclization as the core process. Some derivatives showed significant antiproliferative activity against the SK-BR-3 breast cancer cell line, with compounds 15f, 16c, and 16d being particularly potent. Notably, 16c and 16d were found to be approximately 30-fold more effective against SK-BR-3 cells compared to other cancer cell lines tested, and displayed significantly lower toxicity against normal breast cell line MCF10A, indicating their potential as targeted anticancer therapies (Al‐Tel, 2010).

Neurotropic Activity

Research by Shushanik Shamir Dashyan and colleagues focused on the synthesis of new S-alkyl derivatives of 8-pyrazol-1-yl pyrano[3,4-c]pyridines and their neurotropic activities. These compounds were evaluated using convulsive models (pentylenetetrazole and maximal electroshock) and the rotating rod model for central myorelaxation. The findings revealed that some compounds exhibited anxiolytic and antidepressant psychotropic activity, without causing muscle relaxation at the doses studied, suggesting their potential application in neurologic and psychiatric disorders (Dashyan et al., 2022).

Exploration of Chemical Space

A review by S. Thorimbert, Candice Botuha, and Kévin Passador highlighted the 'VEHICLe' project, which aims to explore over 200 unconquered bicyclic heteroaromatic rings with potential medicinal interest. This project underscores the importance of expanding chemical diversity and exploring new chemical spaces, which could lead to the discovery of novel compounds with significant biological and pharmacological activities. This exploration includes structures related to pyrano[3,4-c]pyridazin-3-one derivatives, showcasing the potential for these compounds in future scientific research and therapeutic applications (Thorimbert et al., 2018).

Mechanism of Action

While the mechanism of action for “2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one” is not explicitly mentioned, related compounds have shown various types of biological effects, including hypotensive, anticonvulsant, anti-inflammatory, and antimicrobial activity .

properties

IUPAC Name

2,5,6,8-tetrahydropyrano[3,4-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7-3-5-1-2-11-4-6(5)8-9-7/h3H,1-2,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTJYXFFDLHQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NNC(=O)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 2
2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 3
2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 4
2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 5
2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
Reactant of Route 6
2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one

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